molecular formula C44H44N2P2 B177013 (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine CAS No. 174758-63-5

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Cat. No.: B177013
CAS No.: 174758-63-5
M. Wt: 662.8 g/mol
InChI Key: OBHPYVNBXWUKNY-NCRNUEESSA-N
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Description

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in various catalytic reactions. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The compound has a molecular formula of C44H44N2P2 and a molecular weight of 662.78 g/mol .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.

Mode of Action

As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .

Biochemical Pathways

As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .

Pharmacokinetics

Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with 2-(diphenylphosphino)benzyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium, nickel, and other transition metals. Typical conditions involve inert atmospheres and moderate temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound are often enantiomerically pure compounds, which are valuable in pharmaceuticals and fine chemicals .

Scientific Research Applications

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is widely used in scientific research for its role as a chiral ligand in asymmetric catalysis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-DACH-phenyl Trost ligand
  • (S,S)-N,N′-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine
  • ®-Tol-BINAP
  • (S)-T-BINAP

Uniqueness

What sets (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine apart is its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a preferred choice in asymmetric synthesis .

Properties

IUPAC Name

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPYVNBXWUKNY-NCRNUEESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447912
Record name (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174758-63-5
Record name (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N1,N2-bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine (2.18 g, 2.83 mmol) (prepared according to the literature procedure: Laue, S.; Greiner, L.; Woltinger, J.; Liese, A. Adv. Synth. Catal. 2001, 343, 711) and sodium borohydride (NaBH4) (0.64 g, 17 mmol) in ethanol (30 ml) was refluxed with stirring for 6 hours. The resulting solution was cooled to room temperature and water (15 ml) was added to destroy excess NaBH4. The mixture was extracted with dichloromethane and the combined extracts were washed with saturated aqueous ammonium chloride solution [NH4Cl] and then water. The organic layer was dried over magnesium sulfate and then filtered through silica gel. The filtrate was then evaporated to dryness to obtain a yellow solid. Yield: 2.0 g (91%). 1H NMR (400 MHz, CD2Cl2): δ 7.58-6.80 (m, 20H, Ph-H), 3.86 (d, 4H, NCH2), 3.65 (br, 2H, NH), 2.21 (s, 24H, CH3), 1.80 (m, 8H, cyclohexane-H). 31P{1H} NMR (162 MHz, CD2Cl2): δ−13.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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